molecular formula C11H16ClNO B2464944 (3S)-3-Phenoxypiperidine;hydrochloride CAS No. 2503155-65-3

(3S)-3-Phenoxypiperidine;hydrochloride

Cat. No.: B2464944
CAS No.: 2503155-65-3
M. Wt: 213.71
InChI Key: NOIVAVLUDPXIBM-MERQFXBCSA-N
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Description

(3S)-3-Phenoxypiperidine;hydrochloride: is a chemical compound with the molecular formula C11H15NO·HCl and a molecular weight of 213.71 g/mol . It is a derivative of piperidine, featuring a phenoxide group attached to the third carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Phenoxypiperidine;hydrochloride typically involves the reaction of piperidine with phenol derivatives under acidic conditions. One common method is the nucleophilic substitution reaction, where phenol is reacted with piperidine in the presence of a strong acid catalyst, such as hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization, to obtain the desired enantiomerically pure compound.

Chemical Reactions Analysis

(3S)-3-Phenoxypiperidine;hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The phenoxide group can be oxidized to form phenolic acids.

  • Reduction: The compound can be reduced to form piperidine derivatives.

  • Substitution: The phenoxide group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Phenolic acids, such as salicylic acid.

  • Reduction: Piperidine derivatives, such as piperidinol.

  • Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

(3S)-3-Phenoxypiperidine;hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, such as inflammation and pain.

  • Industry: It is employed in the manufacturing of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (3S)-3-Phenoxypiperidine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The phenoxide group can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Piperidine

  • Piperidinol

  • Phenol

  • Salicylic acid

  • Acylated piperidine derivatives

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Properties

IUPAC Name

(3S)-3-phenoxypiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVAVLUDPXIBM-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)OC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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